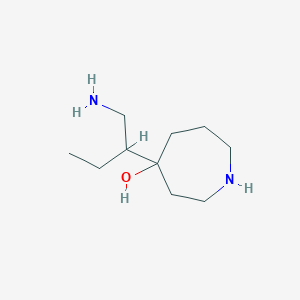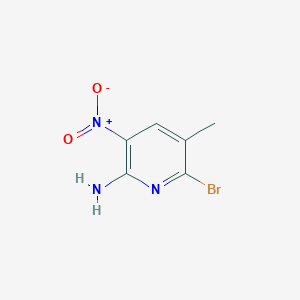
Tris(glycinato)iron(III)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(glycinato)iron(III) is a coordination complex formed between iron(III) ions and glycine, an amino acid. This compound is part of a broader class of transition metal amino acid complexes, which are known for their diverse coordination modes and significant biochemical relevance . The compound typically adopts an octahedral geometry, where the iron(III) ion is surrounded by three bidentate glycine ligands.
準備方法
Synthetic Routes and Reaction Conditions: Tris(glycinato)iron(III) can be synthesized by reacting iron(III) salts with glycine in an aqueous solution. A common method involves the reaction of iron(III) chloride with glycine in a basic medium, such as sodium hydroxide, to facilitate the formation of the complex. The reaction is typically carried out at room temperature and requires careful control of pH to ensure the complete coordination of glycine to the iron(III) ion .
Industrial Production Methods: The process may include additional steps for purification and crystallization to obtain the desired product in high yield and purity .
化学反応の分析
Types of Reactions: Tris(glycinato)iron(III) undergoes various chemical reactions, including:
Oxidation and Reduction: The iron(III) center can participate in redox reactions, where it can be reduced to iron(II) or oxidized to higher oxidation states under specific conditions.
Substitution Reactions: The glycine ligands can be substituted by other ligands, such as water or other amino acids, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like hydrogen peroxide can oxidize the iron(III) center.
Reduction: Reducing agents such as sodium borohydride can reduce iron(III) to iron(II).
Substitution: Ligand exchange reactions can be facilitated by adding competing ligands in an aqueous or organic solvent.
Major Products:
Oxidation: Higher oxidation state iron complexes.
Reduction: Iron(II) complexes.
Substitution: New coordination complexes with different ligands.
科学的研究の応用
Tris(glycinato)iron(III) has several applications in scientific research:
Chemistry: Used as a model compound to study coordination chemistry and the behavior of transition metal complexes.
Biology: Investigated for its potential role in biological systems, particularly in understanding metal-protein interactions and enzyme catalysis.
Medicine: Explored for its potential therapeutic applications, including as a source of bioavailable iron in nutritional supplements.
Industry: Utilized in various industrial processes, such as catalysis and material science.
作用機序
The mechanism of action of tris(glycinato)iron(III) involves its ability to coordinate with various biological molecules, influencing their structure and function. The iron(III) center can participate in redox reactions, which are crucial for many biological processes. The glycine ligands provide stability to the complex and facilitate its interaction with other molecules. The compound can target specific proteins and enzymes, modulating their activity through coordination and redox mechanisms .
類似化合物との比較
Tris(glycinato)cobalt(III): Similar in structure but contains cobalt(III) instead of iron(III).
Tris(acetylacetonato)iron(III): Another iron(III) complex with acetylacetonate ligands.
Uniqueness: Tris(glycinato)iron(III) is unique due to its specific coordination with glycine, which imparts distinct chemical and biological properties. Its ability to participate in redox reactions and form stable complexes makes it valuable in various research and industrial applications .
特性
分子式 |
C6H9FeN3O6 |
|---|---|
分子量 |
275.00 g/mol |
IUPAC名 |
2-azanidylacetate;iron(6+) |
InChI |
InChI=1S/3C2H4NO2.Fe/c3*3-1-2(4)5;/h3*3H,1H2,(H,4,5);/q3*-1;+6/p-3 |
InChIキー |
BKERZOLTDSOAHY-UHFFFAOYSA-K |
正規SMILES |
C(C(=O)[O-])[NH-].C(C(=O)[O-])[NH-].C(C(=O)[O-])[NH-].[Fe+6] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



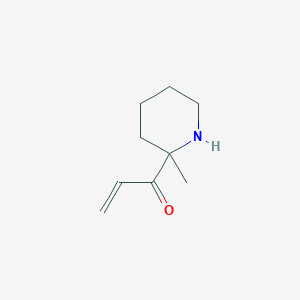
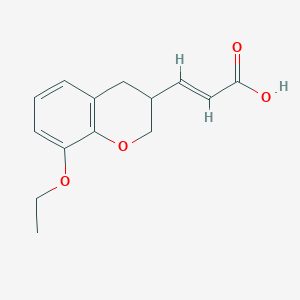
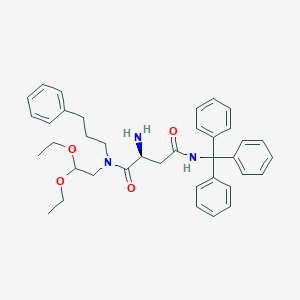
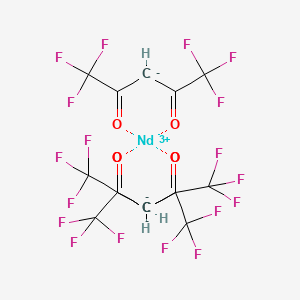




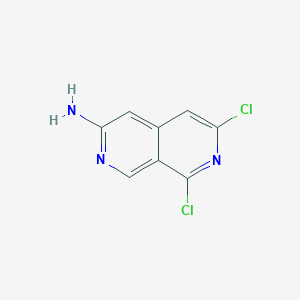

![N-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B13151573.png)
